Lubeluzole
Overview
Description
Lubeluzole, known by its chemical name (2S)-1-[4-(1,3-benzothiazol-2-yl-methylamino)piperidin-1-yl]-3-(3,4-difluorophenoxy)propan-2-ol, is a neuroprotective drug that was initially developed for the treatment of stroke. It acts as an indirect NMDA antagonist, inhibiting the release of glutamate, nitric oxide synthesis, and blocking calcium and sodium gated ion channels . Despite its promising neuroprotective effects, particularly in hypoxic conditions, its development for medical use was halted due to safety concerns related to cardiac side effects .
Preparation Methods
The synthesis of lubeluzole involves multiple steps, starting with the preparation of the benzothiazole moiety. The synthetic route typically includes the following steps:
Formation of Benzothiazole: The benzothiazole ring is synthesized through the reaction of 2-aminothiophenol with a suitable aldehyde.
Attachment to Piperidine: The benzothiazole moiety is then attached to a piperidine ring via a methylamine linker.
Addition of Difluorophenoxy Group: The final step involves the addition of a 3,4-difluorophenoxy group to the piperidine ring, resulting in the formation of this compound.
Industrial production methods for this compound would involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Lubeluzole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Lubeluzole has been extensively studied for its neuroprotective properties. Its applications in scientific research include:
Neuroprotection: This compound has shown potential in protecting neurons from excitotoxicity and ischemic damage, making it a valuable tool in stroke research.
Antidiarrheal Studies: Recent studies have explored this compound’s ability to act as an antibiotic chemosensitizing and antipropulsive agent for the treatment of infectious diarrhea.
Cancer Research: This compound has been investigated for its potential to enhance the cytotoxic activity of anticancer drugs like doxorubicin in multidrug-resistant cancer cells.
Mechanism of Action
Lubeluzole exerts its effects through multiple mechanisms:
NMDA Antagonism: It acts as an indirect NMDA antagonist, inhibiting the release of glutamate and reducing excitotoxicity.
Inhibition of Nitric Oxide Synthesis: By inhibiting nitric oxide synthesis, this compound reduces oxidative stress and neuronal damage.
Ion Channel Blockade: This compound blocks calcium and sodium gated ion channels, stabilizing neuronal membranes and preventing excessive calcium influx.
Comparison with Similar Compounds
Lubeluzole is unique in its combination of NMDA antagonism, nitric oxide synthesis inhibition, and ion channel blockade. Similar compounds include:
Riluzole: Another neuroprotective drug that inhibits glutamate release and is used in the treatment of amyotrophic lateral sclerosis.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Dextromethorphan: A cough suppressant with NMDA antagonist properties, also studied for its neuroprotective effects.
This compound’s unique combination of mechanisms makes it a valuable compound for research, despite its limited clinical use.
Properties
IUPAC Name |
(2S)-1-[4-[1,3-benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(3,4-difluorophenoxy)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2N3O2S/c1-26(22-25-20-4-2-3-5-21(20)30-22)15-8-10-27(11-9-15)13-16(28)14-29-17-6-7-18(23)19(24)12-17/h2-7,12,15-16,28H,8-11,13-14H2,1H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFSWVOEXHGDES-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)CC(COC2=CC(=C(C=C2)F)F)O)C3=NC4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCN(CC1)C[C@@H](COC2=CC(=C(C=C2)F)F)O)C3=NC4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162779 | |
Record name | Lubeluzole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144665-07-6 | |
Record name | Lubeluzole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144665-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lubeluzole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144665076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lubeluzole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 144665-07-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LUBELUZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2SIB71583 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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